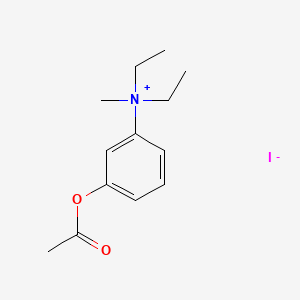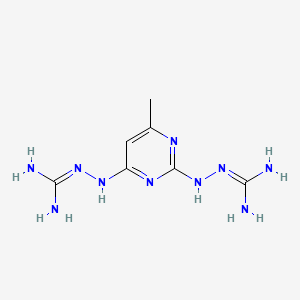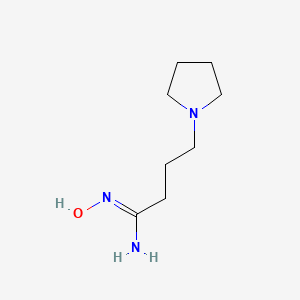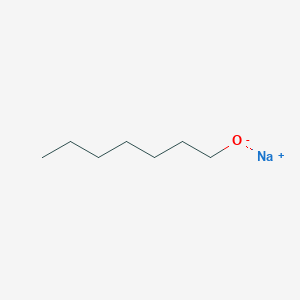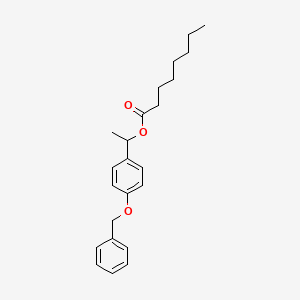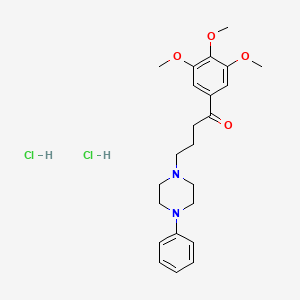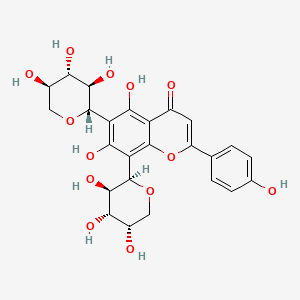
Apigenin-6-C-beta-D-xylopyranosyl-8-C-alpha-L-arabinopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apigenin-6-C-beta-D-xylopyranosyl-8-C-alpha-L-arabinopyranoside is a flavonoid compound with significant antioxidant activity. It can be isolated from traditional Chinese medicine, specifically from the plant Tiepi Shihu . This compound is known for its potential health benefits and is a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Apigenin-6-C-beta-D-xylopyranosyl-8-C-alpha-L-arabinopyranoside typically involves the extraction from natural sources rather than synthetic routes. It is isolated from plants like Tiepi Shihu using solvent extraction methods . The compound is then purified through various chromatographic techniques to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily obtained through extraction from natural sources. The process involves large-scale extraction and purification techniques to isolate the compound in significant quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Apigenin-6-C-beta-D-xylopyranosyl-8-C-alpha-L-arabinopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Applications De Recherche Scientifique
Apigenin-6-C-beta-D-xylopyranosyl-8-C-alpha-L-arabinopyranoside has a wide range of scientific research applications :
Biology: The compound is investigated for its role in cellular processes and its potential to modulate various biological pathways.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties.
Industry: It is explored for its use in developing natural antioxidants for food preservation and cosmetic formulations.
Mécanisme D'action
The mechanism of action of Apigenin-6-C-beta-D-xylopyranosyl-8-C-alpha-L-arabinopyranoside involves its antioxidant activity . The compound scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage. It interacts with various molecular targets and pathways, including the modulation of signaling pathways involved in inflammation and cell survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Apigenin-6-C-beta-D-xylopyranosyl-8-C-alpha-L-arabinopyranoside is similar to other flavonoid compounds such as:
- Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside
- Apigenin 6,8-di-C-alpha-L-arabinopyranoside
- Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-glucopyranoside (isoschaftoside)
- Apigenin 6-C-beta-D-glucopyranosyl-8-C-alpha-L-arabinopyranoside (schaftoside)
- Apigenin 6-C-beta-D-glucopyranosyl-8-C-beta-L-arabinopyranoside (neoschaftoside)
- Apigenin 6,8-di-C-beta-D-glucopyranoside (vicenin-2)
- Luteolin 6-C-beta-D-glucopyranoside (isoorientin)
- Luteolin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-glucopyranoside (isocarlinoside) .
Uniqueness
What sets this compound apart is its unique combination of sugar moieties attached to the flavonoid structure. This specific arrangement contributes to its distinct antioxidant properties and potential health benefits.
Propriétés
Formule moléculaire |
C25H26O13 |
|---|---|
Poids moléculaire |
534.5 g/mol |
Nom IUPAC |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]-8-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C25H26O13/c26-9-3-1-8(2-4-9)13-5-10(27)14-19(32)15(24-21(34)17(30)11(28)6-36-24)20(33)16(23(14)38-13)25-22(35)18(31)12(29)7-37-25/h1-5,11-12,17-18,21-22,24-26,28-35H,6-7H2/t11-,12+,17+,18+,21-,22-,24+,25-/m1/s1 |
Clé InChI |
LDVNKZYMYPZDAI-LUCKJMCUSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@@H]5[C@@H]([C@H]([C@H](CO5)O)O)O)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(CO5)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


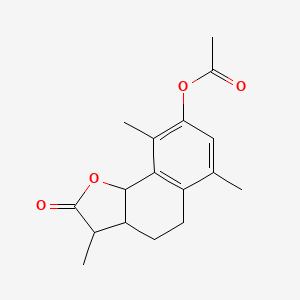
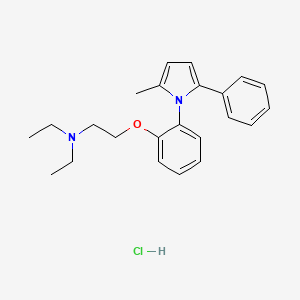
![4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13735229.png)

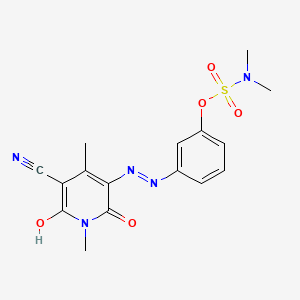

![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol](/img/structure/B13735250.png)
